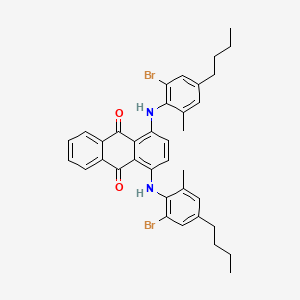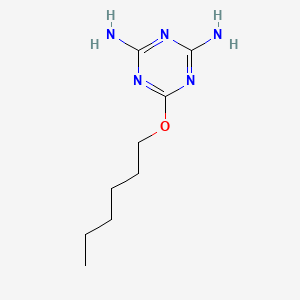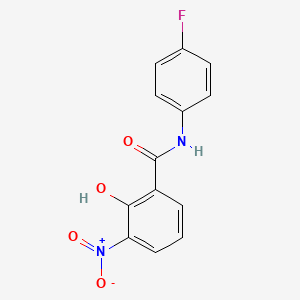
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone is a synthetic organic compound with the molecular formula C36H36Br2N2O2 and a molecular weight of 688.4912 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone typically involves the bromination of 1,4-diaminoanthraquinone followed by alkylation with butyl groups. The reaction conditions often require the use of bromine as the brominating agent and a suitable solvent such as acetic acid . The reaction is carried out under controlled temperatures to ensure the selective bromination and alkylation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds .
科学的研究の応用
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics
作用機序
The mechanism of action of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone.
1,4-Bis(2-chloro-4-butyl-o-toluidino)anthraquinone: Similar in structure but with chlorine atoms instead of bromine.
1,4-Bis(2-bromo-4-ethyl-o-toluidino)anthraquinone: Similar but with ethyl groups instead of butyl groups.
Uniqueness
This compound is unique due to its specific bromine and butyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its solubility, stability, and reactivity, making it particularly valuable in industrial and research applications .
特性
CAS番号 |
28198-04-1 |
|---|---|
分子式 |
C36H36Br2N2O2 |
分子量 |
688.5 g/mol |
IUPAC名 |
1,4-bis(2-bromo-4-butyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H36Br2N2O2/c1-5-7-11-23-17-21(3)33(27(37)19-23)39-29-15-16-30(40-34-22(4)18-24(12-8-6-2)20-28(34)38)32-31(29)35(41)25-13-9-10-14-26(25)36(32)42/h9-10,13-20,39-40H,5-8,11-12H2,1-4H3 |
InChIキー |
LKKDBUMXNDIRMM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)CCCC)Br)C(=O)C5=CC=CC=C5C3=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)

![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)









